Cas no 2679802-10-7 (rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid)

rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid structure
2679802-10-7 structure
商品名:rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
CAS番号:2679802-10-7
MF:C9H15NO4
メガワット:201.219702959061
CID:5642772
PubChem ID:165909674

rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2679802-10-7
    • rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
    • EN300-28272370
    • インチ: 1S/C9H15NO4/c1-6(11)10-5-7-3-2-4-8(14-7)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t7-,8-/m0/s1
    • InChIKey: VTBUROLJDBOHDU-YUMQZZPRSA-N
    • ほほえんだ: O1[C@H](C(=O)O)CCC[C@H]1CNC(C)=O

計算された属性

  • せいみつぶんしりょう: 201.10010796g/mol
  • どういたいしつりょう: 201.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272370-10.0g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
10.0g
$6697.0 2025-03-19
Enamine
EN300-28272370-5.0g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
5.0g
$4517.0 2025-03-19
Enamine
EN300-28272370-0.1g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
0.1g
$1371.0 2025-03-19
Enamine
EN300-28272370-1.0g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
1.0g
$1557.0 2025-03-19
Enamine
EN300-28272370-2.5g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
2.5g
$3051.0 2025-03-19
Enamine
EN300-28272370-10g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7
10g
$6697.0 2023-09-09
Enamine
EN300-28272370-0.05g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
0.05g
$1308.0 2025-03-19
Enamine
EN300-28272370-0.25g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7 95.0%
0.25g
$1432.0 2025-03-19
Enamine
EN300-28272370-1g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7
1g
$1557.0 2023-09-09
Enamine
EN300-28272370-5g
rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid
2679802-10-7
5g
$4517.0 2023-09-09

rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid 関連文献

rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acidに関する追加情報

Professional Introduction to Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic Acid (CAS No. 2679802-10-7)

Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid, a compound with the CAS number 2679802-10-7, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.

The molecular structure of Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid features a highly functionalized oxane ring, which is a cyclic ether moiety with two stereogenic centers at the 2R and 6R positions. This configuration makes it an invaluable building block for synthesizing complex chiral molecules. The presence of an acetamidomethyl group further enhances its reactivity and versatility, allowing for diverse chemical modifications that can be tailored to specific pharmacological needs.

In recent years, there has been a growing interest in the development of enantiopure compounds for pharmaceutical applications. The ability to control chirality at the molecular level is crucial for achieving desired biological activity while minimizing unwanted side effects. Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid exemplifies this trend, as it provides a robust scaffold for designing molecules with high selectivity and efficacy.

One of the most compelling aspects of this compound is its potential in drug discovery. The oxane ring's rigid structure and the presence of multiple functional groups make it an ideal candidate for generating libraries of diverse compounds for high-throughput screening. Recent studies have demonstrated its utility in the synthesis of kinase inhibitors, where the precise stereochemistry is critical for binding to biological targets.

Moreover, the acetamidomethyl group in Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid offers opportunities for further derivatization. This moiety can be easily modified through various chemical reactions, such as hydrolysis, amidation, or alkylation, enabling the creation of a wide range of derivatives with tailored properties. Such flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

The compound's significance extends beyond its synthetic utility. It has also shown promise in the development of chiral catalysts and ligands for asymmetric synthesis. By leveraging its unique stereochemistry, researchers can design catalysts that promote enantioselective reactions, leading to more efficient and sustainable chemical processes.

Recent advancements in computational chemistry have further highlighted the importance of Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly being integrated into drug discovery pipelines, accelerating the development of novel therapeutics.

The pharmaceutical industry has been particularly keen on exploring new applications for this compound. Its potential as a precursor for antiviral and anticancer agents has been extensively studied. For instance, derivatives of this compound have been investigated for their ability to inhibit protease enzymes that are crucial in viral replication and tumor growth.

In conclusion, Rac-(2R,6R)-6-(acetamidomethyl)oxane-2-carboxylic acid (CAS No. 2679802-10-7) stands out as a versatile and highly functionalized chiral building block with significant implications for pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As our understanding of chirality continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of drug discovery.

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